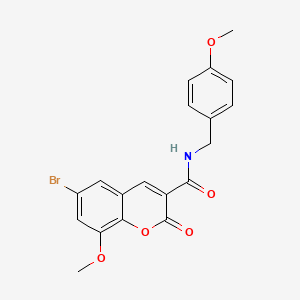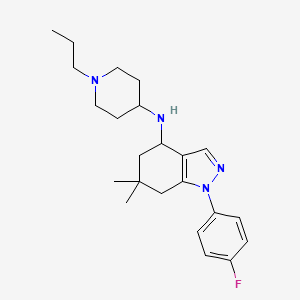
6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention from the scientific community due to its potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of cancer, inflammation, and neurodegenerative diseases.
Biochemical and physiological effects:
6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. The compound has also been shown to improve cognitive function and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its high yield, ease of synthesis, and potential pharmaceutical applications. However, the compound has some limitations, such as its low solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide. These include investigating its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases, developing new synthetic routes to improve its solubility and bioavailability, and studying its mechanism of action in more detail. Additionally, further research is needed to explore the toxicological profile of the compound and its potential side effects.
In conclusion, 6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with significant potential for pharmaceutical applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities and has potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore its mechanism of action, toxicological profile, and potential side effects.
Synthesemethoden
The synthesis of 6-bromo-8-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-methoxybenzylamine in the presence of a coupling reagent. The reaction is carried out under mild conditions, and the yield of the product is high.
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-24-14-5-3-11(4-6-14)10-21-18(22)15-8-12-7-13(20)9-16(25-2)17(12)26-19(15)23/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKLATTUDXXMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)
![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)

![ethyl 1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114608.png)
![N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6114614.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B6114617.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6114626.png)
![methyl 5-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6114627.png)
![methyl 4-(5-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6114629.png)